(3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol
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Overview
Description
(3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol is a synthetic organic compound that features a tetrahydrofuran ring substituted with an ethylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through an intramolecular cyclization reaction, often involving a diol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions could target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-(5-methylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a methyl group instead of an ethyl group.
(3R,4S,5R)-5-(5-phenylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a phenyl group instead of an ethyl group.
(3R,4S,5R)-5-(5-isoxazol-3-yl)tetrahydrofuran-2,3,4-triol: Similar structure without the ethyl group.
Uniqueness
The uniqueness of (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethyl group on the isoxazole ring could influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
252760-75-1 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3R,4S,5R)-5-(5-ethyl-1,2-oxazol-3-yl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H13NO5/c1-2-4-3-5(10-15-4)8-6(11)7(12)9(13)14-8/h3,6-9,11-13H,2H2,1H3/t6-,7+,8+,9?/m0/s1 |
InChI Key |
RCCAMDILSVZUFY-VCWZQCKKSA-N |
Isomeric SMILES |
CCC1=CC(=NO1)[C@@H]2[C@H]([C@H](C(O2)O)O)O |
Canonical SMILES |
CCC1=CC(=NO1)C2C(C(C(O2)O)O)O |
Origin of Product |
United States |
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